molecular formula C18H18N2O5 B3512085 methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate

methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate

Cat. No.: B3512085
M. Wt: 342.3 g/mol
InChI Key: WCAGUNKWMDQCNI-UHFFFAOYSA-N
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Description

Methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzyl group, an ethylamino group, and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Esterification: The carboxylic acid group of the benzoate is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Amidation: The benzyl group is introduced through an amidation reaction with benzylamine and ethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification, and automated systems for amidation to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, methanol

    Oxidation: Potassium permanganate, water

Major Products

    Reduction: Methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-aminobenzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

    Oxidation: Methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-carboxybenzoate

Scientific Research Applications

Methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethylamino groups may also contribute to its binding affinity to specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate
  • Methyl 3-{[benzyl(propyl)amino]carbonyl}-5-nitrobenzoate
  • Methyl 3-{[benzyl(ethyl)amino]carbonyl}-4-nitrobenzoate

Uniqueness

Methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ring, which influences its reactivity and biological activity. The combination of the benzyl and ethylamino groups also provides distinct steric and electronic properties that differentiate it from similar compounds.

Properties

IUPAC Name

methyl 3-[benzyl(ethyl)carbamoyl]-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-3-19(12-13-7-5-4-6-8-13)17(21)14-9-15(18(22)25-2)11-16(10-14)20(23)24/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCAGUNKWMDQCNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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